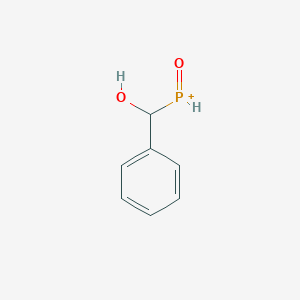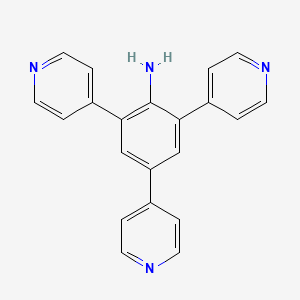
2,4,6-Tri(pyridin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri(pyridin-4-yl)aniline is an organic compound with the molecular formula C21H15N4 It is characterized by the presence of three pyridine rings attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(pyridin-4-yl)aniline typically involves the condensation of 4-pyridinecarboxaldehyde with aniline in the presence of a suitable catalyst. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tri(pyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine rings to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,4,6-Tri(pyridin-4-yl)aniline in various applications is primarily based on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. In biological systems, the compound’s interaction with enzymes and receptors can modulate their activity, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: This compound has a similar structure but includes a triazine core instead of an aniline core.
4-(2,2’6’,2’‘-Terpyridin-4’-yl)aniline: This compound features a terpyridine moiety, offering different coordination properties.
Uniqueness: 2,4,6-Tri(pyridin-4-yl)aniline is unique due to its aniline core, which provides distinct electronic properties and reactivity compared to other pyridine-based compounds. Its ability to form stable complexes with a variety of metals makes it particularly valuable in catalysis and material science .
Propiedades
Fórmula molecular |
C21H16N4 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2,4,6-tripyridin-4-ylaniline |
InChI |
InChI=1S/C21H16N4/c22-21-19(16-3-9-24-10-4-16)13-18(15-1-7-23-8-2-15)14-20(21)17-5-11-25-12-6-17/h1-14H,22H2 |
Clave InChI |
RGAUGAJFWVJDPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=C(C(=C2)C3=CC=NC=C3)N)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/no-structure.png)
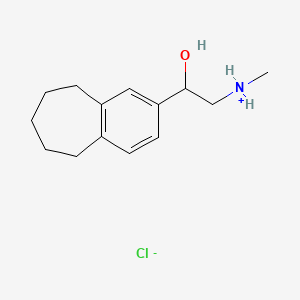



![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
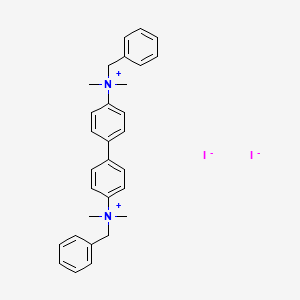
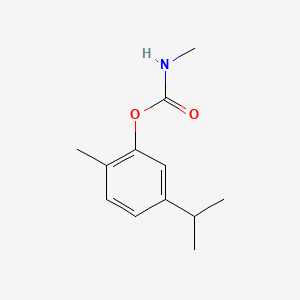
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
